2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile hydrochloride
Description
2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile hydrochloride (CAS 1297537-39-3) is a hydrochloride salt of the benzonitrile derivative substituted with a pyrazole ring and a chlorine atom. The compound exists in tautomeric equilibrium between the 1H-pyrazol-3-yl and 1H-pyrazol-5-yl forms due to proton migration within the pyrazole ring . It is synthesized via a multi-step process involving the precipitation of an intermediate (compound III) followed by HCl treatment in ethanol to yield the hydrochloride salt (compound IV) . The free base (CAS 1297537-37-1) is obtained by neutralizing the salt with sodium hydroxide . This compound serves as a critical intermediate in the production of androgen receptor antagonists, highlighting its pharmaceutical relevance .
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-chloro-4-(1H-pyrazol-5-yl)benzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3.ClH/c11-9-5-7(1-2-8(9)6-12)10-3-4-13-14-10;/h1-5H,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBGZRIOBHNUSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=NN2)Cl)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1297537-39-3 | |
| Record name | Benzonitrile, 2-chloro-4-(1H-pyrazol-3-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1297537-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile hydrochloride typically involves a multi-step process. One common method includes the following steps:
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction, leading to different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitrile derivatives, while oxidation and reduction can modify the pyrazole ring.
Scientific Research Applications
2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile hydrochloride is used in various scientific research applications, including:
Medicinal Chemistry: As an intermediate in the synthesis of androgen receptor antagonists, which are useful in the treatment of prostate cancer.
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigating its potential as a biologically active compound with anti-tumor, anti-inflammatory, and antibacterial properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets. For instance, as an intermediate in the synthesis of androgen receptor antagonists, it contributes to the inhibition of androgen receptor signaling pathways, which are crucial in the progression of prostate cancer . The exact molecular targets and pathways can vary depending on the specific derivative synthesized from this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The benzonitrile backbone is a common scaffold in medicinal chemistry. Key analogues include:
| Compound | Substituent | CAS RN | Commercial Status | Key Differences |
|---|---|---|---|---|
| 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile | Pyrazole ring (tautomeric) | 1297537-37-1 | Active | Tautomerism enhances structural versatility; used in androgen receptor antagonists. |
| 2-Chloro-4-[(2-methyl-1H-indol-3-yl)azo] | Azo-indole group | 72928-36-0 | Not commercially active (Australia) | Azo group introduces redox sensitivity; indole substituent alters pharmacokinetics. |
Analysis :
- The pyrazole-substituted compound exhibits tautomerism, which may influence binding affinity and metabolic stability compared to non-tautomeric analogues.
- The absence of a hydrochloride salt in the azo-indole analogue further differentiates its solubility and bioavailability profile .
Tautomerism in Pyrazole Derivatives
Pyrazole-containing compounds often exhibit tautomerism, but the implications vary:
Analysis :
The dynamic tautomerism of 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile allows conformational adaptability, which is advantageous in drug design compared to rigid analogues .
Salt Forms and Physicochemical Properties
Hydrochloride salts are commonly used to improve solubility. A comparison with other benzonitrile salts:
| Compound | Salt Form | Molecular Formula | Molecular Weight |
|---|---|---|---|
| 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile | Hydrochloride | C₁₀H₇Cl₂N₃ | 240.089 |
| Hypothetical free base analogue | None | C₁₀H₆ClN₃ | 203.63 |
Analysis : The hydrochloride salt increases polarity and aqueous solubility, facilitating formulation in drug delivery systems . Free bases, while less soluble, may offer better membrane permeability .
Biological Activity
2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile hydrochloride, also known by its CAS number 1297537-37-1, is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H6ClN3
- Molecular Weight : 203.63 g/mol
Biological Activity Overview
Research indicates that this compound exhibits several significant biological activities:
Anticancer Activity
- Mechanism of Action : The pyrazole moiety in the compound is associated with enhanced antiproliferative activity. It can interact with specific cellular targets, potentially leading to apoptosis in cancer cells.
- Case Studies :
- A study demonstrated that pyrazole derivatives could inhibit tumor growth in various cancer cell lines. For instance, compounds similar to 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile showed significant cytotoxic effects against breast and lung cancer cell lines, suggesting a promising avenue for cancer therapy .
- Another investigation highlighted the compound’s ability to inhibit key enzymes involved in cancer cell survival, further supporting its role as a potential anticancer agent .
Antimicrobial Properties
- Antibacterial Activity : The compound has shown effectiveness against several bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentrations (MIC) were reported as low as 25 μg/mL against resistant strains .
- Antifungal Activity : In addition to antibacterial properties, it has demonstrated antifungal activity against common pathogens like Candida albicans, indicating its broad-spectrum potential in treating infections .
The biological activity of this compound can be attributed to various mechanisms:
- Targeting Cellular Pathways : The interaction with key proteins involved in cell signaling pathways can lead to altered cellular functions and apoptosis.
- Enzymatic Inhibition : Similar compounds have been documented to inhibit critical enzymes necessary for cancer cell proliferation and survival .
Research Findings and Data Tables
| Activity Type | Target Organisms/Cells | Mechanism | IC50/MIC Values |
|---|---|---|---|
| Anticancer | Breast Cancer Cell Lines | Apoptosis induction | IC50 < 10 μM |
| Lung Cancer Cell Lines | Enzyme inhibition | IC50 < 15 μM | |
| Antibacterial | E. coli, S. aureus | Cell membrane disruption | MIC = 25 μg/mL |
| Antifungal | Candida albicans | Growth inhibition | MIC = 50 μg/mL |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile hydrochloride, and how are intermediates isolated?
- Methodological Answer : The compound is synthesized via a Suzuki-Miyaura cross-coupling reaction between 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (I) and 4-bromo-2-chlorobenzonitrile (II) using Pd(OAc)₂, triphenylphosphine, and a base in acetonitrile-water solvent. After coupling, the tetrahydro-2H-pyran (THP) protecting group is removed using catalytic HCl in methanol. The hydrochloride salt is precipitated with 10% HCl in ethanol, followed by neutralization with NaOH to yield the final product (V) . Key steps include solvent distillation, precipitation, and HPLC monitoring (≥99.8% purity).
Q. How is tautomerism addressed in the characterization of 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile?
- Methodological Answer : The pyrazole ring exists in a tautomeric equilibrium between the 1H-pyrazol-3-yl and 1H-pyrazol-5-yl forms. Researchers must account for this using dynamic NMR spectroscopy to observe proton exchange or computational methods (e.g., DFT calculations) to predict tautomer stability. Naming conventions in publications should explicitly state that the compound encompasses both tautomers .
Q. What analytical techniques ensure purity and structural integrity during synthesis?
- Methodological Answer :
- HPLC : Used to confirm purity (e.g., 99.8% in Example 3 of ) and detect impurities.
- Mass Spectrometry (MS) : Validates molecular weight (203.629 g/mol) and fragmentation patterns.
- ¹H/¹³C NMR : Assigns signals to confirm regiochemistry and monitor tautomerism .
Advanced Research Questions
Q. How can researchers optimize the Suzuki-Miyaura cross-coupling reaction for higher yields and reproducibility?
- Methodological Answer :
- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf)) and ligands (e.g., XPhos) to improve coupling efficiency.
- Solvent Optimization : Evaluate polar aprotic solvents (e.g., DMF) vs. acetonitrile-water mixtures for solubility and reactivity.
- Design of Experiments (DoE) : Use factorial designs to assess interactions between temperature, catalyst loading, and base concentration .
Q. What strategies mitigate challenges in isolating the desired tautomer during synthesis?
- Methodological Answer :
- Crystallization Conditions : Adjust solvent polarity (e.g., ethanol vs. methanol) to favor one tautomer’s crystallization.
- pH Control : Stabilize specific tautomers via protonation/deprotonation in acidic or basic media.
- Solid-State Analysis : Use X-ray crystallography (if crystalline) or IR spectroscopy to confirm tautomeric form .
Q. How do crystallographic methods elucidate the molecular structure, and what software is used for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed to resolve the 3D structure. Data refinement uses SHELX programs (e.g., SHELXL for small-molecule refinement), which handle twinning and high-resolution data. For non-crystalline samples, computational tools like Mercury or Olex2 visualize predicted geometries .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 92.3% vs. lower yields in other studies)?
- Methodological Answer :
- Reproducibility Checks : Verify reaction conditions (e.g., inert atmosphere, reagent purity).
- Byproduct Analysis : Use LC-MS to identify side products from competing reactions (e.g., deboronation).
- Scale-Up Considerations : Assess if mixing efficiency or heat transfer affects yield during large-scale synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
